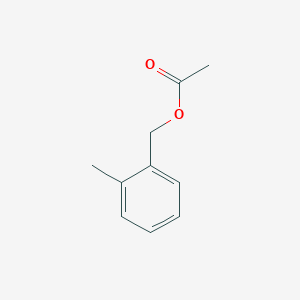

o-Methylbenzyl acetate

Description

Properties

IUPAC Name |

(2-methylphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKDUUVBVHYZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169650 | |

| Record name | O-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

215.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylbenzyl alcohol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17373-93-2 | |

| Record name | Acetic acid, (2-methylphenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17373-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methylbenzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylbenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-methylbenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLBENZYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOW7I1L9D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbenzyl alcohol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

o-Methylbenzyl Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a detailed exploration of o-methylbenzyl acetate, a significant aromatic ester. Moving beyond a simple data sheet, this document offers a holistic understanding of its chemical properties, structure, synthesis, and applications, grounded in established scientific principles and experimental evidence. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Introduction: Unveiling this compound

This compound, also known by its IUPAC name (2-methylphenyl)methyl acetate, is a carboxylic ester with the molecular formula C₁₀H₁₂O₂.[1][2][3] It is structurally characterized by a benzyl alcohol backbone with a methyl substituent at the ortho position of the benzene ring and an acetate group esterified to the benzylic carbon. This seemingly subtle structural feature imparts distinct properties and applications, primarily as a fragrance and flavoring agent.[1][2] In the fragrance industry, it is valued for its pleasant fruity, white-floral, and jasminic aroma with a slightly green nuance, often used to enhance and prolong various floral and fruity accords in fine fragrances, shampoos, and other personal care products.[1]

Molecular Structure and Chemical Identity

A thorough understanding of a molecule's structure is fundamental to comprehending its reactivity and function.

Structural Representation

The structure of this compound is depicted below:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established esterification procedures and is designed for laboratory-scale synthesis.

Materials:

-

2-Methylbenzyl alcohol

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of 2-methylbenzyl alcohol with 1.2 to 1.5 equivalents of acetic anhydride.

-

Catalyst Addition: Slowly add a catalytic amount of pyridine (approximately 0.1 equivalents) to the reaction mixture. The addition of a base is crucial to neutralize the acetic acid byproduct and drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (the temperature will depend on the boiling point of the reactants and solvent, if used) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add water to the flask to quench any unreacted acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid), water, and finally with brine. The bicarbonate wash should be performed carefully due to potential CO₂ evolution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Self-Validating System: The success of the synthesis can be validated at each stage. The disappearance of the starting alcohol on TLC confirms reaction completion. The neutral pH of the aqueous layer after the bicarbonate wash indicates the successful removal of acidic impurities. Finally, the spectroscopic data (NMR, IR, MS) of the purified product should match the expected values for this compound.

Applications of this compound

The primary applications of this compound stem from its distinct olfactory properties.

Caption: Key application areas of this compound.

-

Fragrance Industry: As previously mentioned, this is the dominant application. Its fruity and floral notes make it a versatile ingredient in a wide array of perfumery compositions. [1]* Flavoring Industry: this compound is also used as a flavoring agent in certain food products, where its fruity characteristics can contribute to the overall flavor profile. [2]* Chemical Synthesis: While less common, this compound can serve as a starting material or intermediate in the synthesis of other organic compounds, leveraging the reactivity of the ester and the substituted aromatic ring.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

General Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause skin and eye irritation upon direct contact. Inhalation of high concentrations of vapor may cause respiratory tract irritation.

-

Flammability: It is a combustible liquid. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable aromatic ester with well-defined chemical properties and a significant role in the fragrance and flavor industries. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, intended to equip researchers and professionals with the necessary knowledge for its effective and safe utilization. The detailed experimental protocol for its synthesis offers a practical starting point for laboratory-scale preparation, while the compiled physicochemical and spectroscopic data serve as a crucial reference for its characterization.

References

- This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance. (n.d.).

-

This compound | C10H12O2. (n.d.). BuyersGuideChem. Retrieved from [Link]

-

This compound | C10H12O2 | CID 87085. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Plz help in identifying the compound? (2023, May 31). ResearchGate. Retrieved from [Link]

Sources

A-to-Z Guide to the Synthesis of o-Methylbenzyl Acetate from 2-Methylbenzyl Alcohol

An In-depth Technical Guide for Chemical Research and Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of o-methylbenzyl acetate, a valuable fragrance and flavoring agent, from 2-methylbenzyl alcohol. The primary focus is on the acid-catalyzed Fischer-Speier esterification, detailing the reaction mechanism, optimization of process parameters, and a step-by-step experimental protocol. This guide emphasizes scientific integrity and practical application, offering insights into catalyst selection, reaction control using a Dean-Stark apparatus, and robust methods for product purification and characterization. It is designed to serve as an authoritative resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, ensuring a reproducible, high-yield, and safe synthetic process.

Introduction & Strategic Importance

This compound, also known as (2-methylphenyl)methyl acetate, is a carboxylic ester recognized for its pleasant floral and fruity aroma.[1] Its application spans the fragrance, food, and cosmetic industries. The synthesis of this ester from 2-methylbenzyl alcohol is a classic yet crucial transformation in organic chemistry, primarily achieved through Fischer-Speier esterification.

This reaction, while fundamental, presents challenges related to equilibrium limitations. The esterification of a carboxylic acid with an alcohol is a reversible process, which, if unmanaged, results in modest yields.[2][3] This guide addresses this core challenge by detailing a robust protocol that leverages Le Châtelier's principle to drive the reaction toward completion, ensuring high conversion and product purity.

Synthetic Strategy: The Fischer-Speier Esterification

The most direct and atom-economical method for preparing this compound from 2-methylbenzyl alcohol is the Fischer-Speier esterification. This method involves the reaction of the alcohol with an acylating agent, typically acetic acid or acetic anhydride, in the presence of a strong acid catalyst.[4][5][6]

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the acylating agent by the acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[3][7] Every step in this mechanism is reversible.[3][5]

Diagram: Fischer Esterification Mechanism

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Catalyst Selection

While various acid catalysts can be employed, including zeolites and other solid acids, traditional strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TsOH) are highly effective and widely used.[7][8][9]

-

Sulfuric Acid (H₂SO₄): Highly efficient and cost-effective. Its dehydrating properties also help to shift the equilibrium.

-

p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is easier to handle than sulfuric acid and is often used in syntheses where the reactants are sensitive to strong oxidizing conditions.[10]

For this guide, p-TsOH is selected for its high catalytic activity and relative ease of handling.

Process Control and Optimization

To achieve a high yield (typically >90%), controlling the reaction equilibrium is paramount. According to Le Châtelier's principle, the equilibrium can be shifted to favor the product by either using an excess of one of the reactants or by removing a product as it is formed.[4][5]

Water Removal: The Dean-Stark Apparatus

The most effective strategy for driving the esterification to completion is the continuous removal of water.[7][11][12] This is elegantly achieved using a Dean-Stark apparatus, which allows for the azeotropic removal of water with an appropriate solvent, such as toluene or benzene.[13][14]

The reaction mixture is heated to reflux with a solvent that forms a minimum-boiling azeotrope with water.[12] The vapor from this azeotrope condenses and collects in the graduated side-arm of the Dean-Stark trap. Since water is denser than toluene, it separates and collects at the bottom of the trap, while the lighter toluene overflows and returns to the reaction flask.[2][13] This continuous removal of water effectively pulls the reaction equilibrium to the product side.[2][12]

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound with a target yield of over 90%.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M/BP (°C) | Density (g/mL) | Hazards |

| 2-Methylbenzyl alcohol | C₈H₁₀O | 122.16 | BP: 214 | 1.029 | Skin/Eye Irritant[15][16] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | BP: 139.8 | 1.082 | Corrosive, Flammable[17][18] |

| p-Toluenesulfonic acid | C₇H₈O₃S·H₂O | 190.22 | MP: 103-106 | - | Corrosive |

| Toluene | C₇H₈ | 92.14 | BP: 110.6 | 0.867 | Flammable, Toxic |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Mild Irritant |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | Hygroscopic |

Note: While acetic acid can be used, acetic anhydride is often preferred in laboratory settings for a more vigorous and often faster reaction. Safety precautions must be strictly followed.

Equipment Setup

-

Round-bottom flask (250 mL)

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Standard laboratory glassware

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure

-

Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzyl alcohol (12.2 g, 0.1 mol), toluene (80 mL), and acetic anhydride (12.25 g, 0.12 mol, 1.2 eq).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mol%).

-

Apparatus Assembly: Assemble the Dean-Stark apparatus and reflux condenser. Ensure all joints are properly sealed. Begin circulating cool water through the condenser.

-

Azeotropic Reflux: Heat the mixture to a steady reflux using the heating mantle. Toluene and the water byproduct will begin to co-distill and collect in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water (1.8 mL for this scale) has been collected, which usually takes 2-4 hours.

-

Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a separatory funnel.

-

Quenching and Washing: Wash the organic layer sequentially with:

-

1 M sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted acetic anhydride. Caution: CO₂ evolution may cause pressure buildup.

-

Saturated sodium chloride (brine) solution (1 x 50 mL) to aid in layer separation and remove residual water.

-

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

Purification

The crude product can be purified by either vacuum distillation or column chromatography.[10]

-

Vacuum Distillation: This is the preferred method for larger scales. The product, this compound, has a boiling point of 119-121 °C at 15 mm Hg.[19]

-

Column Chromatography: For smaller scales or to achieve very high purity, silica gel chromatography using a hexane/ethyl acetate gradient is effective.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.37 – 7.16 (m, 4H, Ar-H), 5.13 (s, 2H, -CH₂-), 2.36 (s, 3H, Ar-CH₃), 2.11 (s, 3H, COCH₃).[20] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.1, 137.1, 133.9, 130.5, 129.3, 128.6, 126.1, 64.8, 21.0, 19.0.[20] |

| FT-IR (neat, cm⁻¹) | ~1740 (C=O, ester), ~1225 (C-O, stretch).[21][22] |

| GC-MS (EI) | m/z (%): 164 (M+), 104 (100), 91, 43.[21][23] |

Safety and Hazard Management

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.[11][16]

-

Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors from toluene and acetic anhydride.[11][18]

-

Reagent Handling: Acetic anhydride and p-toluenesulfonic acid are corrosive and should be handled with care.[17] Toluene is flammable and toxic.[24]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Fischer-Speier esterification of 2-methylbenzyl alcohol, when coupled with azeotropic water removal via a Dean-Stark apparatus, is a highly efficient and reliable method for the synthesis of this compound. By carefully controlling reaction parameters and adhering to the detailed protocol and safety guidelines presented in this guide, researchers can consistently achieve high yields of a pure product. The analytical data provided serves as a benchmark for successful characterization, ensuring the integrity of the final compound for its intended applications.

References

-

Organic Syntheses. o-METHYLBENZYL ALCOHOL Procedure. Available from: [Link]

-

Wikipedia. Dean–Stark apparatus. Available from: [Link]

-

University of Wisconsin-Madison. Esterification Using a Dean-Stark Trap. Available from: [Link]

-

Scoilnet. Dean Stark Apparatus. Available from: [Link]

-

JoVE (Journal of Visualized Experiments). Dean-Stark Trap: Principle, Use in Chemical Reactions. Available from: [Link]

-

ResearchGate. Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Available from: [Link]

-

PubMed. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Available from: [Link]

-

Malaysian Journal of Analytical Sciences. ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Available from: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

-

RSC Publishing. Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Available from: [Link]

-

Organic Chemistry Portal. Benzyl Esters. Available from: [Link]

-

PubChem - NIH. This compound. Available from: [Link]

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them.... Available from: [Link]

-

Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification-Typical Procedures. Available from: [Link]

-

NIH. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available from: [Link]

-

The Royal Society of Chemistry. Polystyrene trimethyl ammonium chloride impregnated Rh(0) (Rh@PMe3NCl) as a catalyst and methylating agent for esterification of alcohols through selective oxidation of methanol. Available from: [Link]

-

ResearchGate. Plz help in identifying the compound?. Available from: [Link]

-

Chemistry Steps. Fischer Esterification. Available from: [Link]

-

Supporting Information. Visible-Light-Promoted Conversion of Alkyl Benzyl Ether to Alkyl Ester or Alcohol via O-α-sp3 C–H Cleavage. Available from: [Link]

-

Chegg. Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

Sources

- 1. This compound | 17373-93-2 [chemicalbook.com]

- 2. Dean Stark Apparatus - Scoilnet [scoilnet.ie]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. homework.study.com [homework.study.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. researchgate.net [researchgate.net]

- 11. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 12. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. rsc.org [rsc.org]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. This compound | C10H12O2 | CID 87085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to o-Methylbenzyl Acetate for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for o-methylbenzyl acetate (CAS No. 17373-93-2), a key aromatic ester utilized in various research and development applications, including fragrance chemistry and as a building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying scientific principles and practical insights that govern data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₁₀H₁₂O₂, presents a distinct spectroscopic fingerprint that allows for its unambiguous identification and characterization. The ortho-substitution on the benzene ring introduces specific patterns in the aromatic region of the NMR spectrum, while the ester functionality gives rise to characteristic signals in both IR and NMR spectroscopy. Mass spectrometry further confirms the molecular weight and provides valuable information about its fragmentation pathways.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its chemical environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl protons of the benzyl group, and the methyl protons of the acetate group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37 - 7.16 | m | 4H | Ar-H |

| 5.13 | s | 2H | Ar-CH ₂-O |

| 2.36 | s | 3H | Ar-CH ₃ |

| 2.11 | s | 3H | O-C(=O)-CH ₃ |

Data sourced from a Royal Society of Chemistry publication.[1]

The multiplet in the aromatic region (δ 7.37 - 7.16 ppm) is a key indicator of the ortho-substitution pattern. The overlapping signals arise from the four non-equivalent protons on the benzene ring. The sharp singlet at δ 5.13 ppm corresponds to the two benzylic protons, which are chemically equivalent. The upfield singlets at δ 2.36 ppm and δ 2.11 ppm are assigned to the methyl protons of the tolyl group and the acetate moiety, respectively. Their distinct chemical shifts are a direct consequence of their different electronic environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.10 | C =O |

| 137.12 | Ar-C (quaternary) |

| 133.96 | Ar-C (quaternary) |

| 130.51 | Ar-C H |

| 129.37 | Ar-C H |

| 128.68 | Ar-C H |

| 126.16 | Ar-C H |

| 64.85 | Ar-C H₂-O |

| 21.08 | O-C(=O)-C H₃ |

| 19.00 | Ar-C H₃ |

Data sourced from a Royal Society of Chemistry publication.[1]

The carbonyl carbon of the ester is readily identified by its characteristic downfield shift at δ 171.10 ppm. The aromatic region displays six distinct signals, two of which are quaternary, confirming the presence of a substituted benzene ring. The aliphatic region shows the benzylic carbon at δ 64.85 ppm and the two methyl carbons at δ 21.08 ppm and δ 19.00 ppm.

Experimental Protocol for NMR Spectroscopy

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR spectra.

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within a 5 mm NMR tube. The use of a deuterated solvent is essential to avoid overwhelming the spectrum with solvent protons. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds due to its excellent solvating properties and relatively simple residual solvent peak.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8-16 for a concentrated sample), and the relaxation delay (D1) of 1-5 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0 to 220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a shorter relaxation delay are often necessary to achieve a good signal-to-noise ratio.

Caption: General Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the ester group and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ester) |

| ~1230 | Strong | C-O stretch (ester) |

| ~3020-3100 | Medium | C-H stretch (aromatic) |

| ~2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Note: The exact peak positions can vary slightly depending on the sampling method.

The most prominent feature in the IR spectrum is the strong absorption band around 1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester functional group. Another strong band, typically found around 1230 cm⁻¹, corresponds to the C-O stretching vibration of the ester linkage. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1480 cm⁻¹ region. The strong absorption around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired. The instrument's software automatically subtracts the background to produce the final spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Caption: Basic Principle of an FT-IR Experiment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | ~30 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [M - OCCH₃]⁺ |

| 104 | ~95 | [M - HOAc]⁺ |

| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~15 | [C₆H₅]⁺ |

| 43 | ~40 | [CH₃CO]⁺ (Acylium ion) |

Data sourced from PubChem.[2]

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 164, which corresponds to its molecular weight. The base peak is observed at m/z 105, resulting from the loss of an acetoxy radical. A significant peak at m/z 104 is due to the loss of a neutral acetic acid molecule. The peak at m/z 91 is characteristic of a benzyl-type structure and is attributed to the tropylium ion. The presence of a peak at m/z 43 confirms the presence of the acetyl group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction, as it separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common and robust ionization technique that generates a characteristic and reproducible fragmentation pattern. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: A mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or a similar detector records the abundance of each ion.

Caption: Key Fragmentation Pathways of this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers unique and complementary information, and a thorough analysis of all three is essential for confirming the identity and purity of this compound in a research or industrial setting. This guide has provided not only the reference spectroscopic data but also the underlying principles and practical considerations for data acquisition and interpretation, empowering researchers to confidently utilize these powerful analytical tools.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Supporting Information for a Royal Society of Chemistry publication (Specific details of the publication were not fully available in the provided search results, but the data is cited as originating from such a source).

Sources

The Enigmatic Presence of o-Methylbenzyl Acetate in the Plant Kingdom: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of o-Methylbenzyl acetate, a volatile organic compound found in plants. Tailored for researchers, scientists, and professionals in drug development and phytochemistry, this document delves into the known natural occurrences, biosynthetic pathways, analytical methodologies, and ecological significance of this aromatic ester. We will navigate the current scientific landscape, highlighting both established knowledge and areas ripe for future investigation.

Introduction: The Aromatic Signature of this compound

This compound (also known as (2-methylphenyl)methyl acetate) is a carboxylic ester characterized by its distinct chemical structure and aroma profile.[1] As an isomer of the more commonly studied benzyl acetate, it contributes to the complex bouquet of scents that define a plant's interaction with its environment. While benzyl acetate is a well-documented constituent of many floral fragrances, such as jasmine and ylang-ylang, the natural occurrence and biological role of its ortho-methylated counterpart are less understood, presenting a compelling frontier for phytochemical research.[2] This guide aims to synthesize the available technical information and provide a framework for the systematic study of this compound.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 17373-93-2 |

| Boiling Point | 215-222 °C at 760 mm Hg[1] |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Floral, fruity, herbal undertones |

Natural Occurrence and Distribution in Planta

The documented presence of this compound in the plant kingdom is currently limited, suggesting it may be a specialized metabolite rather than a ubiquitous volatile. To date, its identification has been reported in a few select species, highlighting the need for broader phytochemical surveys.

Known Plant Sources of this compound

| Plant Species | Family | Plant Part |

| Cyclamen persicum (Persian Cyclamen) | Primulaceae | Flowers |

| Cyclamen purpurascens | Primulaceae | Flowers |

| Petroselinum crispum (Parsley) | Apiaceae | Leaf |

This table is based on available data and is likely not exhaustive. The lack of extensive reports may be due to the compound's low abundance or its co-elution with more dominant isomers during chromatographic analysis.

Biosynthesis: A Hypothesized Pathway

While the specific enzymatic steps leading to this compound have not been fully elucidated, a plausible biosynthetic pathway can be proposed based on well-characterized routes for related benzenoid esters.[3][4] The synthesis likely originates from the shikimate pathway, which produces aromatic amino acids, including phenylalanine.

The proposed pathway can be divided into two key stages:

-

Formation of the Precursor Alcohol (o-Methylbenzyl Alcohol): This is the most speculative part of the pathway. It is currently unknown whether the methyl group is introduced at an early stage (e.g., to a precursor like benzoic acid) or at the final step.

-

Esterification to Form the Acetate Ester: This step is likely catalyzed by an acyltransferase.

A key enzymatic player in the final step is hypothesized to be an alcohol acyltransferase (AAT) , belonging to the diverse BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent enzymes.[4] These enzymes are responsible for the formation of a wide variety of volatile esters in plants by catalyzing the transfer of an acyl group (in this case, acetyl-CoA) to an alcohol substrate (o-methylbenzyl alcohol).[4][5]

The diagram below illustrates a hypothesized biosynthetic pathway leading to this compound.

Caption: Hypothesized biosynthetic pathway of this compound.

Analytical Methodologies: Extraction, Identification, and Quantification

The analysis of this compound from plant matrices requires sensitive and specific analytical techniques due to its volatile nature and potentially low concentrations. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for such an analysis.[6][7][8][9]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a step-by-step methodology for the analysis of this compound in plant tissues.

I. Sample Preparation:

-

Harvest fresh plant material (e.g., flowers, leaves).

-

Accurately weigh approximately 0.5 g of the plant material into a 20 mL headspace vial. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

-

Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

II. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60°C) to facilitate the release of volatile compounds into the headspace.

-

Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of the volatile compounds. The choice of fiber coating is critical and should be optimized based on the polarity of the target analyte.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for a set time (e.g., 5 minutes) to desorb the analytes onto the GC column.

-

Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). The oven temperature program should be optimized for the separation of the target analyte from other matrix components. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/minute.

-

Hold: Maintain 240°C for 5 minutes.

-

-

Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Acquire data in full scan mode (e.g., m/z 40-400) for identification. For quantification, selective ion monitoring (SIM) mode can be used for increased sensitivity and specificity.

IV. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound is characterized by key fragment ions.[1]

-

Quantification: For quantitative analysis, construct a calibration curve using known concentrations of the this compound standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

The following diagram outlines the experimental workflow for the analysis of this compound.

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Potential Ecological Roles

The ecological functions of this compound are likely tied to its volatility and aroma, mediating interactions between the plant and its environment. While direct evidence is lacking for this specific isomer, its functions can be inferred from the known roles of benzyl acetate and other floral volatiles.

-

Pollinator Attraction: Floral scents are crucial for attracting pollinators. It is plausible that this compound, as part of a complex scent bouquet, plays a role in attracting specific pollinators.

-

Defense against Herbivores: Some plant volatiles have been shown to deter herbivores or attract the natural enemies of herbivores.

-

Pheromonal Activities: In some insect species, plant-derived compounds are sequestered and used as pheromones. Benzyl acetate is known to be attractive to male orchid bees, who use it as a pheromone.[2] A similar role for this compound in specific plant-insect interactions is a possibility worth investigating.

Future Directions and Conclusion

The study of this compound in plants is an emerging field with significant potential for discovery. This guide has synthesized the current state of knowledge and provided a framework for future research. Key areas for further investigation include:

-

Broad-Scale Phytochemical Screening: Comprehensive surveys of diverse plant species are needed to understand the distribution of this compound in the plant kingdom.

-

Elucidation of the Biosynthetic Pathway: The identification and characterization of the enzymes responsible for the synthesis of this compound, particularly the putative methyltransferase and acyltransferase, are critical next steps.

-

Functional Genomics and Metabolomics: Integrated 'omics' approaches can help to correlate gene expression with metabolite production and uncover the genetic basis of this compound synthesis.

-

Ecological Studies: In-depth studies are required to determine the specific ecological roles of this compound in plant-pollinator and plant-herbivore interactions.

By addressing these research questions, the scientific community can gain a deeper understanding of the chemical diversity and ecological complexity of the plant kingdom.

References

-

The metabolic pathway leading to synthesis of benzyl acetate and benzyl... - ResearchGate. (URL: [Link])

-

A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia' - Frontiers. (URL: [Link])

-

Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC - NIH. (URL: [Link])

-

Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC - PubMed Central. (URL: [Link])

-

GC-MS headspace analysis of volatile compounds, emitted from detached... - ResearchGate. (URL: [Link])

-

Headspace/GC–MS Analysis and Investigation of Antibacterial, Antioxidant and Cytotoxic Activity of Essential Oils and Hydrolates from Rosmarinus officinalis L. and Lavandula angustifolia Miller - PMC - PubMed Central. (URL: [Link])

-

Headspace GC-MS Analysis of Spring Blossom Fragrance at Chungnam National University Daedeok Campus -Mass Spectrometry Letters - KoreaScience. (URL: [Link])

-

Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - NIH. (URL: [Link])

-

This compound | C10H12O2 | CID 87085 - PubChem - NIH. (URL: [Link])

-

ortho-methyl benzyl acetate, 17373-93-2 - The Good Scents Company. (URL: [Link])

-

Benzyl acetate - Wikipedia. (URL: [Link])

-

methyl benzyl acetate (mixed ortho-,meta-,para-), 29759-11-3. (URL: [Link])

-

What is METHYLBENZYL ACETATE - EWG Skin Deep. (URL: [Link])

Sources

- 1. This compound | C10H12O2 | CID 87085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl acetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

- 5. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Headspace/GC–MS Analysis and Investigation of Antibacterial, Antioxidant and Cytotoxic Activity of Essential Oils and Hydrolates from Rosmarinus officinalis L. and Lavandula angustifolia Miller - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Headspace GC-MS Analysis of Spring Blossom Fragrance at Chungnam National University Daedeok Campus -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 9. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Boiling Point and Density for Drug Development

This guide provides a comprehensive exploration of two fundamental physical properties, boiling point and density, with a specific focus on their critical roles in pharmaceutical research and drug development. It is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of these properties, from theoretical underpinnings to practical applications and robust measurement methodologies.

Section 1: The Foundational Significance of Boiling Point and Density in Pharmaceutical Sciences

In the pharmaceutical industry, the precise characterization of a substance's physical properties is paramount for ensuring the safety, efficacy, and consistency of drug products.[1] Boiling point and density are two such cornerstone properties that provide critical insights from early-stage drug discovery through to final product formulation and quality control.[2][3]

Boiling point , the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key indicator of a substance's volatility.[4] This property is not only crucial for the identification and purity assessment of compounds but also plays a vital role in process optimization, particularly in separation techniques like distillation.[4][5] Understanding the boiling point of active pharmaceutical ingredients (APIs) and excipients is essential for developing stable formulations and preventing degradation during manufacturing processes.[3]

Density , defined as mass per unit volume, is a fundamental property that influences everything from powder flowability and compaction in solid dosage forms to the stability of liquid formulations.[1][2] Variations in density can signify changes in a material's composition or physical structure, making it a critical parameter for quality control and ensuring batch-to-batch consistency.[2][6] In the development of both solid and liquid dosage forms, density measurements are indispensable for achieving uniform dosages and ensuring proper bioavailability.[1][2]

The interplay between these two properties is also significant. For instance, the forces that govern a substance's boiling point—intermolecular forces—also influence its density. A deeper understanding of these relationships allows for more predictive and efficient drug development.

Section 2: The Molecular Dance: Intermolecular Forces and Their Influence on Boiling Point

The boiling point of a substance is a direct reflection of the strength of the intermolecular forces (IMFs) holding its molecules together in the liquid state.[7][8] Overcoming these forces requires energy, and the stronger the IMFs, the more energy (and thus a higher temperature) is needed to induce boiling.[8][9] The primary types of IMFs, in descending order of strength, are:

-

Ionic Bonds: Strong electrostatic attractions between charged ions, leading to very high boiling points.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F). This is a particularly important IMF in many pharmaceutical compounds.[7]

-

Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.

-

Van der Waals Dispersion Forces (London Forces): Temporary attractive forces that result from the fluctuating electron distribution within molecules. These forces are present in all molecules and increase with molecular size and surface area.[7]

The following diagram illustrates the relationship between intermolecular forces and boiling point:

Caption: Relationship between intermolecular force strength and boiling point.

Understanding the specific IMFs present in a drug molecule allows scientists to predict its boiling point and, consequently, its behavior in various formulation and manufacturing scenarios.

Section 3: Methodologies for Accurate Boiling Point Determination

The choice of method for determining boiling point depends on the amount of sample available, the required accuracy, and the nature of the substance.

Distillation Method

For larger sample volumes (typically >5 mL), simple distillation is a reliable method for determining the boiling point of a pure liquid or the boiling range of a mixture.[10][11]

Experimental Protocol: Simple Distillation for Boiling Point Determination

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer or temperature probe.[12]

-

Sample Preparation: Place the liquid sample (at least 5 mL) and a few boiling chips or a magnetic stir bar into the distillation flask.[10]

-

Heating: Begin heating the distillation flask at a controlled rate to ensure a steady distillation.[12]

-

Data Collection: Record the temperature at which the first drop of condensate falls from the condenser as the initial boiling point. Continue to monitor the temperature as the distillation proceeds. The temperature should remain constant for a pure substance.[5]

-

Final Boiling Point: The final boiling point is the temperature observed when the last of the liquid evaporates from the flask.[12]

-

Pressure Correction: Record the barometric pressure to correct the observed boiling point to standard pressure if necessary.[11]

Micro-Boiling Point Methods

When sample quantities are limited, micro-methods are employed.

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: Fill a small test tube (fusion tube) to about half-full with the liquid sample and insert a capillary tube with the closed end up.[10]

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a small rubber band.[10]

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil, ensuring the sample is near the middle of the oil. Heat the side arm of the Thiele tube gently and continuously.[10]

-

Observation: Heat until a vigorous stream of bubbles emerges from the capillary tube.[10]

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

Experimental Protocol: Capillary Method

-

Apparatus Setup: An inverted empty glass capillary tube is placed in a container with the pure liquid sample.[13]

-

Heating: As the liquid is heated, its vapor pressure increases, and vapor enters the capillary tube, forcing out the trapped air and causing bubbles to emerge from the bottom.[13]

-

Cooling and Measurement: The liquid is then allowed to cool. The boiling point is the temperature at which the vapor pressure inside the capillary tube equals the atmospheric pressure, and liquid begins to enter the tube.[13]

The following diagram illustrates the workflow for boiling point determination:

Caption: Workflow for Boiling Point Determination.

Advanced Techniques: Gas Chromatography

For complex mixtures and hydrocarbon solvents, gas chromatography (GC) can be used to determine the boiling point distribution.[14][15] This technique separates components based on their boiling points, providing a detailed profile of the sample's volatility. Standard methods like ASTM D5399 and ASTM D7169 provide detailed procedures for this analysis.[14][15][16][17]

Section 4: The Importance of Density in Drug Formulation and Quality Control

Density is a critical physical property in pharmaceutical development, impacting formulation, processing, and final product quality.[1]

Types of Density Measurements

-

Bulk Density: The mass of a powder in a given volume, including the inter-particle void volume. It is crucial for determining the appropriate size of storage containers, and packaging.

-

Tapped Density: The density of a powder after it has been mechanically tapped to settle the particles. This measurement provides insight into the powder's compressibility and is important for tablet and capsule filling processes.[1]

-

True Density: The density of the material itself, excluding any voids or spaces between particles.[1]

The relationship between these density types is crucial for understanding powder behavior.

Methodologies for Density Determination

Various methods are available for density measurement, with the choice depending on the sample's physical form (solid, liquid, powder) and the specific type of density being measured.

Experimental Protocol: Pycnometer Method for Liquids and Solids

-

Apparatus: A pycnometer (a flask with a precise volume) and a precision balance are required.[18]

-

Calibration: The pycnometer is first weighed empty, then filled with a reference liquid of known density (e.g., water) and weighed again to determine its exact volume.

-

Sample Measurement: For liquids, the pycnometer is filled with the sample liquid and weighed. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.[18] For solids, a known mass of the solid is placed in the pycnometer, which is then filled with a liquid in which the solid is insoluble. The volume of the solid is determined by the volume of liquid displaced.

Experimental Protocol: Apparent (Bulk) Density of Powders (ISO 60)

-

Apparatus: A standardized funnel and a graduated cylinder are used.[19][20]

-

Procedure: A known mass of the powder is allowed to flow freely from the funnel into the graduated cylinder.

-

Measurement: The volume of the settled powder is recorded without tapping or compression.[19]

-

Calculation: The bulk density is calculated by dividing the mass of the sample by the settled volume.[19]

The following diagram illustrates the workflow for density determination:

Sources

- 1. rroij.com [rroij.com]

- 2. rroij.com [rroij.com]

- 3. Boiling point: Significance and symbolism [wisdomlib.org]

- 4. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]

- 5. vernier.com [vernier.com]

- 6. infinitalab.com [infinitalab.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. revisiondojo.com [revisiondojo.com]

- 9. jocpr.com [jocpr.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. store.astm.org [store.astm.org]

- 16. matestlabs.com [matestlabs.com]

- 17. webstore.ansi.org [webstore.ansi.org]

- 18. ejhp.bmj.com [ejhp.bmj.com]

- 19. sciteq.com [sciteq.com]

- 20. industrialphysics.com [industrialphysics.com]

o-Methylbenzyl acetate CAS number and synonyms

An In-Depth Technical Guide to o-Methylbenzyl Acetate for Scientific Professionals

Core Identification and Chemical Identity

This compound, a mono-substituted aromatic ester, is a significant compound in both industrial and research settings. Its primary identifier is the Chemical Abstracts Service (CAS) number 17373-93-2 .[1][2][3][4] This unique numerical identifier is crucial for unambiguous database searches and regulatory compliance. The compound is structurally defined by an acetate group attached to the methylene bridge of an ortho-methylated benzyl group. It is functionally classified as a carboxylic ester.[2][5]

Below is the canonical chemical structure of this compound represented in a 2D diagram.

Caption: 2D structure of this compound.

Synonyms and Alternative Identifiers

For comprehensive literature and database searches, a variety of synonyms and identifiers are used for this compound. The following table provides a consolidated list.

| Identifier Type | Value | Source |

| IUPAC Name | (2-methylphenyl)methyl acetate | [5] |

| CAS Number | 17373-93-2 | [1][2][3][5] |

| EC Number | 241-412-2 | [2][4][5] |

| UNII | MOW7I1L9D3 | [3][5] |

| ChEBI ID | CHEBI:180406 | [5] |

| Common Synonym | 2-Methylbenzyl acetate | [2][4][5] |

| Common Synonym | Acetic acid, (2-methylphenyl)methyl ester | [2][5] |

| Common Synonym | Benzenemethanol, 2-methyl-, acetate | [2][3][5] |

| Common Synonym | o-Methylbenzyl alcohol acetate | [2][4] |

| Common Synonym | o-Acetoxymethyltoluene | [5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in experimental and industrial settings, influencing choices regarding solvents, reaction conditions, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][4][5] |

| Molecular Weight | 164.20 g/mol | [1][2][4][5] |

| Appearance | Colorless to pale yellow clear liquid | [6] |

| Boiling Point | 226.8 °C at 760 mmHg 119-121 °C at 15 mmHg | [4] [2][7] |

| Density | 1.035 g/cm³ (predicted/reported) | [2][4] |

| Flash Point | 99.7 °C (closed cup) | [4][6] |

| Refractive Index | 1.50000 - 1.51000 at 20 °C | [6] |

| LogP (o/w) | 2.35 - 2.39 | [2][3] |

| Solubility | Soluble in alcohol; sparingly soluble in water (372.8 mg/L at 25°C, est.) | [6] |

| Vapor Pressure | 0.0391 hPa at 20°C (est.) | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the esterification of o-methylbenzyl alcohol. A well-documented and reliable laboratory-scale procedure is detailed in Organic Syntheses, which provides a robust method starting from a quaternary ammonium salt intermediate.[7] This approach is favored for its high yield and purity.

The causality behind this multi-step approach lies in the controlled conversion of a more readily available precursor (2-methylbenzyldimethylamine) into the desired acetate ester. The formation of the quaternary ammonium salt creates an excellent leaving group, facilitating nucleophilic substitution by the acetate anion.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Synthesis Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses, ensuring high reproducibility and yield.[7]

Part A: Preparation of this compound

-

Quaternization: In a 500-mL round-bottomed flask fitted with a reflux condenser, combine 29.8 g (0.20 mole) of 2-methylbenzyldimethylamine, 32.7 g (0.30 mole) of ethyl bromide, and 40 mL of absolute ethanol. Heat the solution under reflux for 1 hour. Add an additional 10.8 g (0.10 mole) of ethyl bromide and continue refluxing for another 3 hours.

-

Isolation of Salt: Remove the solvent and excess ethyl bromide under reduced pressure. To the oily residue, add approximately 300 mL of absolute ether and induce crystallization by scratching the flask. Collect the resulting 2-methylbenzylethyldimethylammonium bromide via suction filtration, wash with anhydrous ether, and dry in a vacuum desiccator. The expected yield is 92–95%.

-

Displacement Reaction: In a 500-mL round-bottomed flask, place 38.7 g (0.15 mole) of the dried quaternary ammonium salt, 24.6 g (0.3 mole) of fused sodium acetate, and 100 mL of glacial acetic acid. Boil the mixture under reflux for 24 hours.

-

Workup: After cooling, transfer the mixture to a beaker and add 250 mL of water. Partially neutralize the acid by carefully adding 84 g of solid sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with three 75-mL portions of ether. Combine the ether extracts and wash them with saturated sodium bicarbonate solution until all acetic acid is removed. Follow with a wash using 50 mL of saturated sodium chloride solution.

-

Purification: Dry the ether layer over anhydrous sodium sulfate. Remove the ether by distillation.

-

Final Product Isolation: Distill the residue under reduced pressure. Collect the fraction boiling at 119–121°C/15 mm. The expected yield of pure this compound is 88–91%.

Applications in Research and Drug Development

While this compound is predominantly known as a fragrance and flavoring agent, its utility extends to scientific research.[1][6]

-

Synthetic Chemistry: As a functionalized aromatic compound, it serves as a valuable building block or intermediate in multi-step organic syntheses.[6] The ester moiety can be hydrolyzed to reveal the corresponding alcohol for further functionalization, or the aromatic ring can be subjected to electrophilic substitution, making it a versatile starting material for creating more complex molecules.

-

Analytical Reference Standard: In the development of analytical methods, pure this compound is used as a reference standard for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][8]

-

Pharmacokinetics: The analysis of structurally related esters is relevant in pharmacokinetic studies, where understanding the metabolic fate of ester-containing drugs is critical.[3] Analytical methods developed for this compound can be adapted for such applications.

Analytical Methodologies

Accurate quantification and qualification of this compound are essential for quality control and research purposes. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for this analysis.[3]

Analytical Workflow

Caption: General workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is based on a method for analyzing this compound using a mixed-mode column, which is suitable for separating polar and non-polar compounds.[3]

-

Instrumentation and Column:

-

HPLC system with a UV detector.

-

Column: Newcrom R1, 5 µm, 4.6 x 150 mm.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. A typical starting ratio could be 50:50 MeCN:Water with 0.1% H₃PO₄.

-

Note for Mass Spectrometry (MS) Compatibility: For LC-MS applications, replace phosphoric acid with a volatile acid like formic acid (0.1%).[3]

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create calibration standards.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or an appropriate wavelength based on the UV spectrum of the analyte).

-

Column Temperature: 25 °C.

-

-

Analysis Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards, starting with the lowest concentration.

-

Inject the unknown sample(s).

-

Construct a calibration curve by plotting peak area against concentration for the standards.

-

Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

-

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of this compound.

-

Handling:

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[9]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9]

-

Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with plenty of water.[10]

-

Keep away from heat, sparks, open flames, and other sources of ignition, as the substance is a combustible liquid.

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

- Vertex AI Search. This compound (CAS 17373-93-2): Odor profile, Properties, & IFRA compliance.

- ChemicalBook. This compound | 17373-93-2.

- SIELC Technologies. This compound.

- BuyersGuideChem. This compound | C10H12O2.

- ChemicalBook. This compound synthesis.

- PubChem. This compound | C10H12O2 | CID 87085.

- The Good Scents Company. ortho-methyl benzyl acetate, 17373-93-2.

- Organic Syntheses. o-METHYLBENZYL ALCOHOL.

- TCI Chemicals. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- directpcw. Safety Data Sheet - BENZYL ACETATE NATUREL.

- Sigma-Aldrich. α-Methylbenzyl acetate - analytical standard.

Sources

- 1. scent.vn [scent.vn]

- 2. This compound | 17373-93-2 [chemicalbook.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | C10H12O2 - BuyersGuideChem [buyersguidechem.com]

- 5. This compound | C10H12O2 | CID 87085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ortho-methyl benzyl acetate, 17373-93-2 [thegoodscentscompany.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 酢酸α-メチルベンジル analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. directpcw.com [directpcw.com]

- 11. fishersci.com [fishersci.com]

Biological activity of o-Methylbenzyl acetate

An In-Depth Technical Guide to the Biological Activity of o-Methylbenzyl Acetate

Foreword for the Modern Researcher

The exploration of novel bioactive compounds is the cornerstone of therapeutic innovation. While many molecules are initially characterized by their overt physicochemical properties—such as scent and flavor—their deeper biological activities often remain uncharted territory. This compound, a compound well-established in the fragrance and flavor industries, is one such molecule. This guide moves beyond its aromatic profile to provide a comprehensive technical overview of its potential biological activities, offering a roadmap for researchers, scientists, and drug development professionals. By synthesizing data from structurally related compounds and outlining rigorous, self-validating experimental protocols, we aim to equip you with the foundational knowledge and practical methodologies to investigate the latent therapeutic potential of this intriguing aromatic ester.

Physicochemical and Structural Characteristics

This compound, also known as 2-methylbenzyl acetate, is an aromatic ester with the molecular formula C₁₀H₁₂O₂.[1][2][3] Its identity and core properties are summarized below.

| Property | Value | Source |

| CAS Number | 17373-93-2 | [2] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 215-222 °C at 760 mmHg | [1] |

| Solubility | Soluble in alcohol; sparingly soluble in water | [4] |

| Vapor Pressure | 0.08 mmHg at 25 °C (estimated) | [4] |

| LogP (o/w) | ~2.46 (estimated) | [4] |

Predicted Metabolic Fate of this compound

Based on this, this compound is anticipated to undergo a similar metabolic transformation.

Caption: Predicted metabolic pathway of this compound.

Potential Biological Activities & Mechanistic Insights

While direct evidence for the biological activities of this compound is limited, structure-activity relationship (SAR) studies of related benzyl derivatives and other aromatic esters provide compelling avenues for investigation.

Antibacterial Activity: A Focus on Carbonic Anhydrase Inhibition

Recent research into benzyl acetate derivatives has revealed promising antibacterial properties.[7][8] A study on various substituted benzyl acetates demonstrated efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Shigella spp.) bacteria.[8] Molecular docking studies from this research suggest a potential mechanism of action: the inhibition of bacterial carbonic anhydrase.[7] This enzyme is crucial for bacterial pH regulation and metabolism, making it a viable target for novel antibacterial agents. The ortho-methyl substitution on the benzyl ring of this compound may influence its binding affinity for the active site of this enzyme, a hypothesis that warrants experimental validation.

Insecticidal Properties: Targeting the Insect Nervous System

Essential oils and their constituents, including aromatic esters, are known to possess insecticidal activities.[9] The primary mechanism of action for many of these compounds is the disruption of the insect's nervous system, often through the inhibition of key enzymes like acetylcholinesterase (AChE).[10] AChE is responsible for breaking down the neurotransmitter acetylcholine; its inhibition leads to continuous nerve stimulation, paralysis, and death of the insect. Studies on thymyl esters have shown that structural modifications can enhance their toxicity against insect larvae, with observed increases in both AChE and carboxylesterase activities in treated insects.[10] This suggests that this compound could potentially act as an insecticide through a similar mechanism.

Neuroactive Potential: A Consideration of Neurotoxicity

As a fragrance ingredient, the potential neurotoxicity of this compound requires careful consideration.[11] The broader class of fragrance compounds has come under scrutiny for potential neurotoxic effects.[12] More specifically, studies on the parent compound, benzyl acetate, have indicated that it can cross the blood-brain barrier and may induce neurotoxicity by altering the levels of key neurotransmitters.[5] This highlights the importance of evaluating the neuroactive profile of this compound, particularly its effects on neuronal cell viability and neurotransmitter regulation.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, the following detailed protocols are provided. These methods are designed to be self-validating and serve as a starting point for in-depth investigation.

Protocol for Assessing Antibacterial Activity

Given the volatile nature of this compound, both liquid and vapor phase assays are recommended.[13][14][15]

4.1.1 Broth Microdilution Assay (Liquid Phase)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Dilute the adjusted suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Preparation of this compound Dilutions:

-